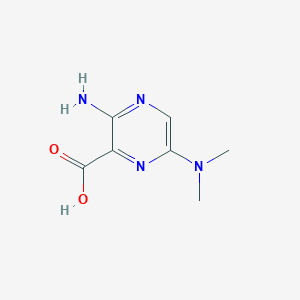
3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid is a chemical compound with a complex structure that includes an amino group, a dimethylamino group, and a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid typically involves multiple steps, starting with the formation of the pyrazine ring. One common method is the condensation of appropriate diketones with hydrazine to form the pyrazine core, followed by subsequent functional group modifications to introduce the amino and dimethylamino groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydroxide (NaOH) are typically employed.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Alkylated products
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid may be used to study enzyme interactions and protein binding. Its structural similarity to naturally occurring compounds can make it a useful tool in biochemical assays.
Medicine: Potential medicinal applications include the development of pharmaceuticals. The compound's ability to interact with biological targets may lead to the discovery of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may enhance the performance of these materials.
Mécanisme D'action
The mechanism by which 3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.
Comparaison Avec Des Composés Similaires
3-Amino-6-(dimethylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
3-Amino-6-(dimethylamino)-1-(4-methylphenyl)-1H,4H-pyrazolo[3,4-d][1,3]oxazin-4-one
Uniqueness: 3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
3-amino-6-(dimethylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N4O2/c1-11(2)4-3-9-6(8)5(10-4)7(12)13/h3H,1-2H3,(H2,8,9)(H,12,13) |
Clé InChI |
JNTIKMQUKANYHR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CN=C(C(=N1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















